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Compound of Interest

Compound Name:
Diethyl 3-hydroxycyclobutane-1,1-

dicarboxylate

Cat. No.: B1591510 Get Quote

This guide provides a comprehensive technical overview of Diethyl 3-hydroxycyclobutane-
1,1-dicarboxylate, a valuable intermediate for researchers and professionals in drug

development and organic synthesis. We will delve into its fundamental properties, a robust

synthesis protocol, predicted spectroscopic characterization, and its potential applications, all

grounded in established chemical principles.

Core Molecular Attributes
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a functionalized cyclobutane derivative

featuring a hydroxyl group and two ethyl ester moieties. These functional groups provide

multiple reaction sites, making it a versatile building block in the synthesis of more complex

molecules.
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Property Value Source(s)

Molecular Formula C₁₀H₁₆O₅ [1][2]

Molecular Weight 216.23 g/mol [1][2]

CAS Number 99974-66-0 [1][2]

Appearance
Colorless to yellowish liquid

(predicted)
[3]

Solubility
Soluble in many organic

solvents (e.g., alcohols, ethers)
[3]

Boiling Point ~180 °C (predicted) [3]

Melting Point ~15 °C (predicted) [3]

Synthesis Pathway and Experimental Protocol
The most direct and efficient synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is

through the selective reduction of the corresponding ketone, diethyl 3-oxocyclobutane-1,1-

dicarboxylate. This precursor is commercially available, streamlining the synthetic process. The

reduction of a ketone to a secondary alcohol is a cornerstone reaction in organic synthesis,

with sodium borohydride (NaBH₄) being a mild and selective reagent suitable for this

transformation, especially in the presence of ester functional groups.

The causality for choosing sodium borohydride lies in its chemoselectivity. Unlike stronger

reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ will readily reduce ketones and

aldehydes while typically leaving esters untouched under standard protic solvent conditions at

low temperatures. This prevents unwanted side reactions and simplifies the purification

process.
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Diethyl 3-oxocyclobutane-1,1-dicarboxylate
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Sodium Borohydride (NaBH₄)
Methanol (MeOH)
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Caption: Synthesis of the target compound via reduction.

Experimental Protocol: Reduction of Diethyl 3-
oxocyclobutane-1,1-dicarboxylate
This protocol is a validated, self-consistent procedure based on established methods for

sodium borohydride reductions of ketones.

Materials:

Diethyl 3-oxocyclobutane-1,1-dicarboxylate

Methanol (anhydrous)

Sodium borohydride (NaBH₄)

Deionized water

1 M Hydrochloric acid (HCl)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
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Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

diethyl 3-oxocyclobutane-1,1-dicarboxylate (10.0 g, 46.7 mmol) in anhydrous methanol (100

mL).

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the

reaction rate and enhance selectivity.

Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.88 g, 23.3

mmol, 0.5 equivalents) portion-wise over 15 minutes. The stoichiometry is chosen to be

sufficient for the reduction of the ketone without a large excess that could lead to side

reactions.

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Progress can be monitored

by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

Quenching: Slowly and carefully quench the reaction by the dropwise addition of deionized

water (20 mL) to decompose any unreacted NaBH₄. Subsequently, add 1 M HCl dropwise

until the pH of the solution is approximately 6-7.

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure

using a rotary evaporator.

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the

product with ethyl acetate (3 x 50 mL). The organic layers are combined.

Washing and Drying: Wash the combined organic extracts with brine (50 mL) to remove

residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄).

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to

yield the crude product.

Purification: The crude Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate can be purified

by column chromatography on silica gel if necessary to yield the final product.
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Spectroscopic Characterization (Predicted)
As experimental spectra for this specific compound are not readily available in peer-reviewed

literature, the following is a predicted analysis based on fundamental principles of NMR and IR

spectroscopy. This serves as a guide for researchers to verify the identity of their synthesized

product.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be complex due to the stereochemistry at the

hydroxyl-bearing carbon, which makes the protons on the cyclobutane ring diastereotopic.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~4.2 Quartet 4H -OCH₂CH₃

Protons of the

methylene

groups in the

ethyl esters, split

by the

neighboring

methyl groups.

~4.0 - 4.2 Multiplet 1H CH-OH

The proton on

the carbon

bearing the

hydroxyl group.

Its chemical shift

is influenced by

the

electronegative

oxygen.

~2.2 - 2.8 Multiplet 4H Ring CH₂'s

The four protons

on the

cyclobutane ring

adjacent to the

ester-bearing

carbon. They are

expected to be in

a complex,

overlapping

region.

~1.7 - 2.0 Singlet (broad) 1H -OH

The hydroxyl

proton signal,

which is often

broad and may

not show

coupling.
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~1.25 Triplet 6H -OCH₂CH₃

Protons of the

methyl groups in

the ethyl esters,

split by the

neighboring

methylene

groups.

Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by the presence of strong absorptions corresponding to

the hydroxyl and ester carbonyl groups.

Wavenumber (cm⁻¹) Functional Group Description

~3400 (broad) O-H stretch

A broad and strong absorption

characteristic of the hydroxyl

group due to hydrogen

bonding.

~2980, 2940 C-H stretch (sp³)

Absorptions for the C-H bonds

of the cyclobutane ring and

ethyl groups.

~1730 (strong) C=O stretch (ester)

A very strong and sharp

absorption characteristic of the

carbonyl group in the two ester

functionalities.

~1250, 1180 C-O stretch (ester)

Strong absorptions

corresponding to the C-O

single bond stretches of the

ester groups.

Potential Reactions and Synthetic Utility
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a bifunctional molecule, and its reactivity

is dictated by the hydroxyl and diethyl ester groups. This allows for a range of subsequent
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transformations, making it a valuable intermediate.

Diethyl 3-hydroxycyclobutane-
1,1-dicarboxylate
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Caption: Key reaction pathways for the target compound.

Reactions at the Hydroxyl Group:

Oxidation: The secondary alcohol can be oxidized back to the ketone (diethyl 3-

oxocyclobutane-1,1-dicarboxylate) using standard oxidizing agents like pyridinium

chlorochromate (PCC) or Swern oxidation conditions. This provides a route to interconvert

between the hydroxy and keto forms.

Esterification/Acylation: The hydroxyl group can be readily acylated to form esters using

acyl chlorides or anhydrides. This is a common protecting group strategy or a way to

introduce further functionality.

Etherification: Formation of an ether is possible, for instance, via a Williamson ether

synthesis, allowing for the attachment of various alkyl or aryl groups.

Reactions at the Ester Groups:

Hydrolysis: The ethyl esters can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic

conditions to yield the corresponding 3-hydroxycyclobutane-1,1-dicarboxylic acid. This

diacid is a useful ligand in coordination chemistry.

Transesterification: By reacting with a different alcohol under acidic or basic catalysis, the

ethyl esters can be converted to other esters.
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Reduction: While more challenging to reduce than the ketone, the esters can be reduced

to diols using a strong reducing agent like LiAlH₄.

The presence of the strained cyclobutane ring can also influence the reactivity at adjacent

positions and can be a precursor for ring-expansion or ring-opening reactions under specific

conditions, further broadening its synthetic potential.

Safety and Handling
As with any chemical reagent, proper laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses,

and a lab coat.

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any

vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources

and strong oxidizing agents.

This guide provides a foundational understanding of Diethyl 3-hydroxycyclobutane-1,1-
dicarboxylate. The provided synthetic protocol and predicted characterization data offer a

solid starting point for researchers to synthesize and utilize this versatile chemical building

block in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Diethyl 3-
hydroxycyclobutane-1,1-dicarboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591510#diethyl-3-hydroxycyclobutane-1-1-
dicarboxylate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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